

Placebo-Controlled Studies on Pangamic Acid's Ergogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vitamin B15**

Cat. No.: **B577764**

[Get Quote](#)

An objective analysis of the scientific evidence regarding the performance-enhancing claims of pangamic acid (**Vitamin B15**).

Pangamic acid, often marketed as "**Vitamin B15**," has been promoted for decades as an ergogenic aid purported to enhance athletic performance by improving oxygen utilization and reducing lactate accumulation.^[1] However, it is not recognized as a vitamin by the scientific community, and its chemical identity has been inconsistent across various commercial preparations, raising safety concerns.^{[2][3][4]} This guide provides a comparative analysis of placebo-controlled studies that have investigated the ergogenic effects of pangamic acid, presenting quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The available placebo-controlled research on pangamic acid's effect on athletic performance is limited. The primary data comes from studies conducted in the late 1970s and early 1980s. The table below summarizes the quantitative findings from a key double-blind, placebo-controlled study.

Performance Metric	Pangamic Acid Group	Placebo Group	P-value	Conclusion	Reference
Maximal Treadmill Time	Pre: 16.99 minPost: 17.21 min	Pre: 16.49 minPost: 16.83 min	> 0.05	No significant difference	[5]
Maximal Heart Rate	Pre: 183 bpmPost: 181 bpm	Pre: 194 bpmPost: 194 bpm	> 0.05	No significant difference	[5]
Post-Test Blood Lactate	Pre: 64.63 mg%Post: 70.88 mg%	Pre: 76.13 mg%Post: 66.58 mg%	> 0.05	No significant difference	[5]
Post-Test Blood Glucose	Pre: 132.13 mg%Post: 138.88 mg%	Pre: 133.38 mg%Post: 139.13 mg%	> 0.05	No significant difference	[5]

Analysis: The data indicates that the ingestion of pangamic acid did not produce statistically significant changes in short-term maximal treadmill performance, heart rate, or metabolic markers like blood lactate and glucose when compared to a placebo.[5]

Experimental Protocols

Understanding the methodology of the cited research is critical for evaluating the evidence. Below is a detailed description of the protocol used in the key study investigating pangamic acid's ergogenic effects.

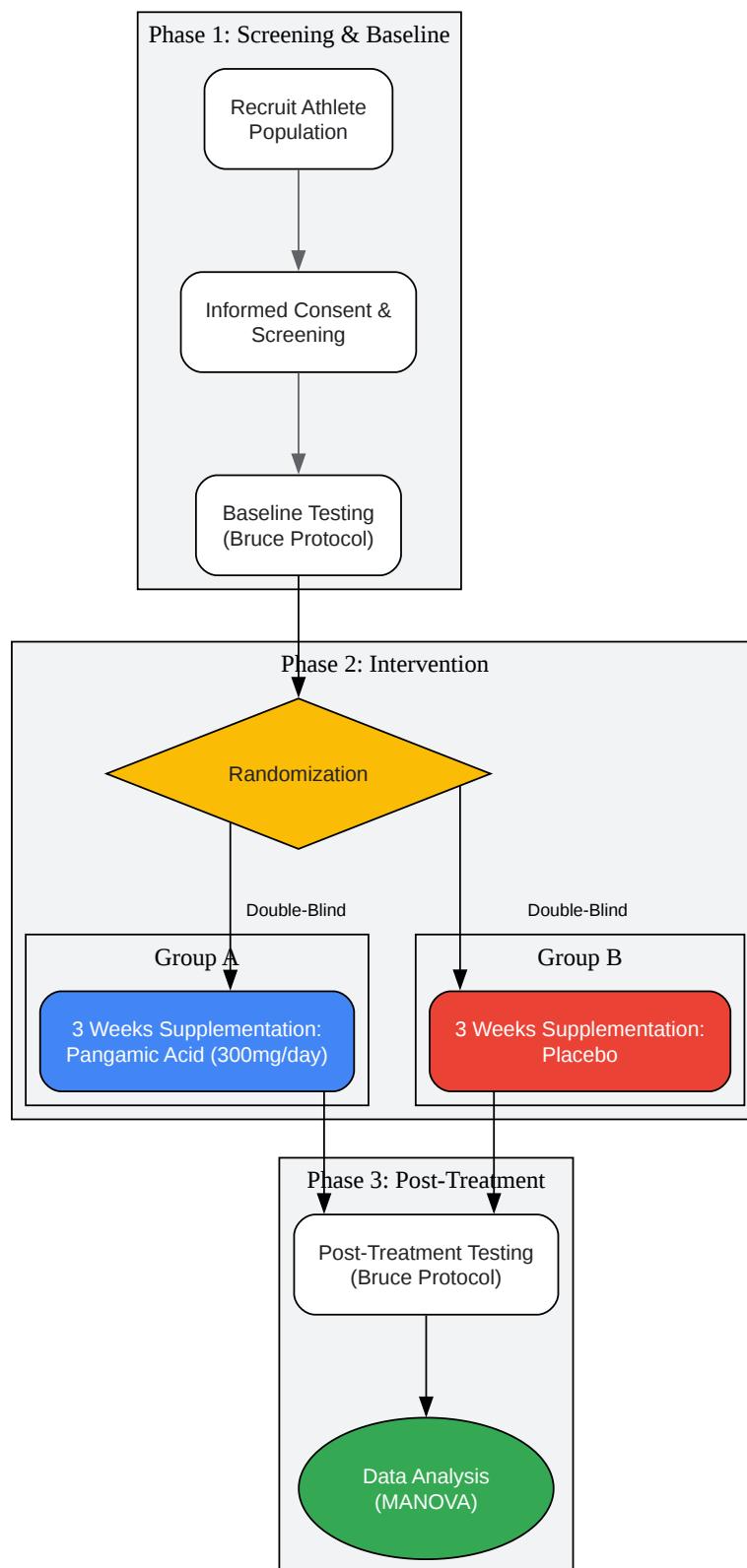
Study Design: A double-blind, placebo-controlled trial was conducted to assess the effects of pangamic acid on maximal treadmill performance.[5]

- Participants: The study involved 16 male track athletes.[5]
- Intervention:
 - The experimental group ingested six 50-mg pangamic acid tablets daily, totaling 300 mg per day.[5]

- The control group ingested six identical-looking placebo tablets per day.[5]
- Duration: The treatment period lasted for three weeks.[5]
- Testing Protocol:
 - Pre- and Post-Treatment Testing: All subjects were tested before the intervention began and after the three-week treatment period.[5]
 - Exercise Test: The Bruce treadmill protocol, a standardized maximal exercise test, was used to measure performance.[5]
 - Parameters Measured: The key parameters examined included:
 - Maximal heart rate (HR).[5]
 - Total treadmill time (TM) to exhaustion.[5]
 - Recovery heart rate at 1 and 3 minutes post-exercise.[5]
 - Pre-test and post-test blood glucose and lactate levels.[5]
- Statistical Analysis: A multivariate analysis of variance (MANOVA) was used to determine if there were any significant differences between the pangamic acid and placebo groups after the treatment period. The significance level was set at $P > 0.05$.[5]

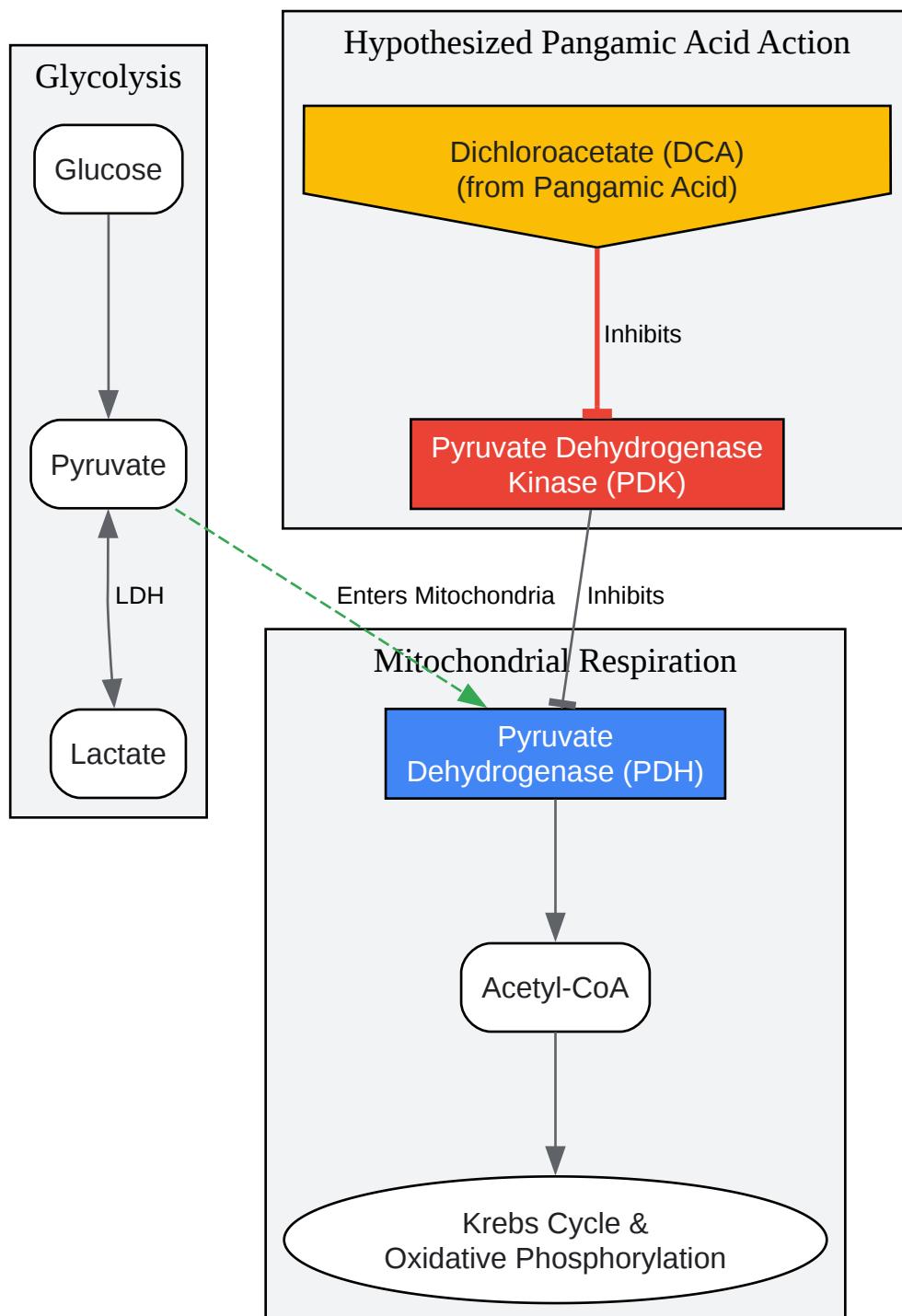
Visualizations: Workflows and Pathways

To clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a double-blind, placebo-controlled ergogenic aid study.

The proposed, yet unproven, mechanism for pangamic acid's action often involves dichloroacetate (DCA), which is thought to be an active agent.^[6] DCA is hypothesized to influence energy metabolism by affecting the enzyme pyruvate dehydrogenase.



[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of Dichloroacetate (DCA) from pangamic acid on pyruvate metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mister-blister.com [mister-blister.com]
- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Pangamic acid - Wikipedia [en.wikipedia.org]
- 5. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food Components That May Optimize Physical Performance: An Overview - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Placebo-Controlled Studies on Pangamic Acid's Ergogenic Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577764#placebo-controlled-studies-on-pangamic-acid-s-ergogenic-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com